![molecular formula C19H13NO2 B12601815 Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- CAS No. 650636-40-1](/img/structure/B12601815.png)
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- is a complex organic compound that belongs to the class of arene ring-fused furans. These compounds are known for their significant biological and pharmacological activities. The structure of this compound includes a methanone group attached to a 1-aminonaphtho[2,1-b]furan-2-yl and a phenyl group, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- typically involves the annulation of naphthols with various reagents. Common synthetic methods include:
Cycloaddition Reactions: These reactions involve the combination of two or more unsaturated molecules to form a cyclic product. For example, [3 + 2] and [4 + 1] cycloaddition reactions are commonly used.
Friedel-Crafts Acylation: This method involves the acylation of aromatic compounds using acyl chlorides in the presence of a Lewis acid catalyst.
Wittig Reaction: This reaction involves the formation of alkenes from aldehydes or ketones using phosphonium ylides.
Claisen Rearrangement: This is a pericyclic reaction that involves the rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activity, making it a valuable tool for studying biological processes and developing new pharmaceuticals.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl (phenyl)methanone: This compound shares a similar structure but lacks the aminonaphtho group.
Naphtho[2,1-b]furan Derivatives: These compounds have a similar naphthofuran core but may have different substituents.
Uniqueness
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- is unique due to the presence of the aminonaphtho group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
650636-40-1 |
|---|---|
Molecular Formula |
C19H13NO2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
(1-aminobenzo[e][1]benzofuran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C19H13NO2/c20-17-16-14-9-5-4-6-12(14)10-11-15(16)22-19(17)18(21)13-7-2-1-3-8-13/h1-11H,20H2 |
InChI Key |
IOPUTPSIFHVFSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC4=CC=CC=C43)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12601744.png)
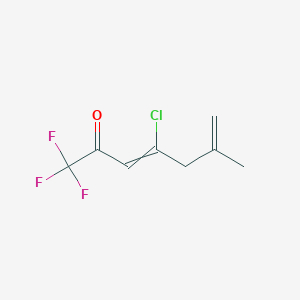
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12601751.png)


![1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole](/img/structure/B12601763.png)
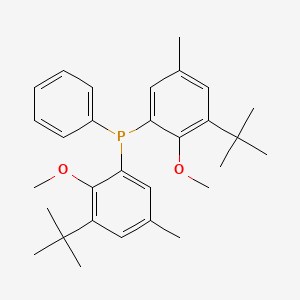
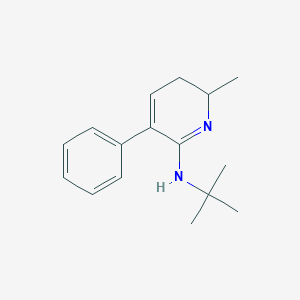
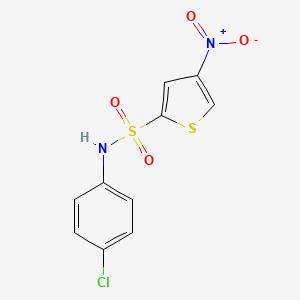

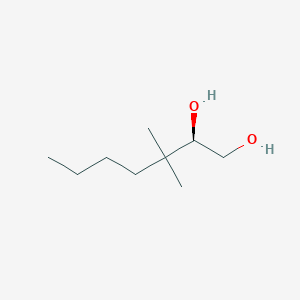
![4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]-](/img/structure/B12601807.png)
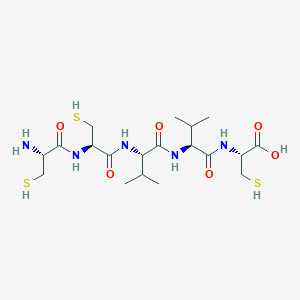
![[2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene](/img/structure/B12601825.png)
